4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol
Overview
Description
4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol is an organic compound with a complex structure that includes a phenol group, a cyclopropylmethyl group, and a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the propylamino group to the butyl chain. Common synthetic routes may involve:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the Propylamino Group: This step often involves nucleophilic substitution reactions where a propylamine reacts with a suitable leaving group on the butyl chain.
Phenol Group Introduction: The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopropylmethyl group can be reduced to form cyclopropylmethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclopropylmethanol and related alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethyl and propylamino groups can modulate the compound’s overall activity and selectivity. These interactions can affect various cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-[Cyclopropylmethyl(methyl)amino]butyl]phenol
- 4-[3-[Cyclopropylmethyl(ethyl)amino]butyl]phenol
- 4-[3-[Cyclopropylmethyl(butyl)amino]butyl]phenol
Uniqueness
4-[3-[Cyclopropylmethyl(propyl)amino]butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
4-[3-[cyclopropylmethyl(propyl)amino]butyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-12-18(13-16-6-7-16)14(2)4-5-15-8-10-17(19)11-9-15/h8-11,14,16,19H,3-7,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEFYDVGYRCRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(C)CCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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